5-Methyl-2-phenyl-2-hexenal
Overview
Description
5-Methyl-2-phenyl-2-hexenal, also known as Benzeneacetaldehyde, α- (3-methylbutylidene)-, has the molecular formula C13H16O and a molecular weight of 188.2655 . It is a component in cocoa beans that is most directly responsible for their characteristic aroma . It has a distinctive cocoa aroma with mocha undertones and is excellent for adding creamy cocoa, chocolatey notes, and enhancing gourmand fragrances .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-phenyl-2-hexenal can be represented as (CH3)2CHCH2CH=C(C6H5)CHO . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
5-Methyl-2-phenyl-2-hexenal has a density of 1.0±0.1 g/cm3, a boiling point of 310.8±12.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.2±3.0 kJ/mol and a flash point of 123.8±14.9 °C . The compound has an index of refraction of 1.514 and a molar refractivity of 59.5±0.3 cm3 .Scientific Research Applications
Insect Pheromones and Ecology
- 5-Methyl-2-phenyl-2-hexenal has been identified as a component of the male scent gland secretion in two species of cave crickets, Troglophilus cavicola and T. neglectus. This discovery represents the first proof of a male-specific exocrine compound in grasshoppers. The possible biological role of this compound, including any pheromonal functions, is still a topic of discussion (Raspotnig et al., 1998).
Synthesis and Industrial Applications
- Research has focused on the synthesis and physiological activity of 5-Methyl-2-phenyl-2-hexenal derivatives. This includes work on toluyl esters derived from this compound and related compounds, examining their capacity as whitening agents and their effect on weed control. One study found that a derivative inhibited tyrosinase by 71%, surpassing the action of arbutin used in commercial cosmetics (Nomura et al., 1999).
Chemical Synthesis and Characterization
- Various studies have explored the synthesis of related compounds, such as dihydrolavandulol and its derivatives, starting from different carboxylic acids and conjugated dienes. These syntheses yield various products, further illustrating the chemical versatility of compounds related to 5-Methyl-2-phenyl-2-hexenal (Fujita et al., 1982).
Atmospheric Chemistry
- In atmospheric chemistry, studies have investigated the gas-phase reaction of compounds like trans-2-hexenal and related unsaturated oxygenates with ozone. This research is crucial for understanding the atmospheric persistence and transformation of these compounds, which are components of biogenic emissions (Grosjean et al., 1996).
Plant Biology and Pathology
- The role of similar compounds in plant biology has been explored, such as in the formation of lipoxygenase-pathway-derived aldehydes in barley leaves treated with methyl jasmonate. This study demonstrated the production of volatile aldehydes like (2E)-4-hydroxy-2-hexenal and hexanal under physiological conditions, providing insights into plant responses to environmental stimuli (Kohlmann et al., 1999).
Bioactive Compounds and Drug Discovery
- In drug discovery, some studies have explored the synthesis and antimicrobial activity of new derivatives related to 5-Methyl-2-phenyl-2-hexenal. These investigations aim to develop compounds with potential applications in treating infections and diseases (Hussein et al., 2011).
Molecular Biology and DNA Interaction
- Research in molecular biology includes studies on the binding and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, closely related to 5-Methyl-2-phenyl-2-hexenal. These studies are important for understanding the interaction of these complexes with DNA and their potential as therapeutic agents (Brodie et al., 2004).
Safety And Hazards
When handling 5-Methyl-2-phenyl-2-hexenal, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 5-Methyl-2-phenyl-2-hexenal .
properties
IUPAC Name |
(E)-5-methyl-2-phenylhex-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURDCJXYOLERLO-LCYFTJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C(/C=O)\C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to slightly yellow liquid; Cocoa-like aroma | |
Record name | 5-Methyl-2-phenyl-2-hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
Record name | 5-Methyl-2-phenyl-2-hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.970-0.976 | |
Record name | 5-Methyl-2-phenyl-2-hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5-Methyl-2-phenyl-2-hexenal | |
CAS RN |
21834-92-4, 188829-73-4 | |
Record name | 5-Methyl-2-phenyl-2-hexenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021834924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-phenyl-hex-2-enal, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188829734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetaldehyde, .alpha.-(3-methylbutylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-methyl-2-phenylhex-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-PHENYL-HEX-2-ENAL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935DI670UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methyl-2-phenyl-2-hexenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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